2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
CAS No.:
Cat. No.: VC16292925
Molecular Formula: C19H17N3O4S2
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O4S2 |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 2-(2-methoxyphenoxy)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H17N3O4S2/c1-25-15-9-5-6-10-16(15)26-11-17(24)20-18-21-22-19(28-18)27-12-14(23)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21,24) |
| Standard InChI Key | ATTNSOGPIRKVBN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(2-methoxyphenoxy)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, reflects its three primary components:
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Methoxyphenoxy ether: A 2-methoxyphenoxy group attached to an acetamide backbone.
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Thiadiazole core: A 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom.
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Phenacylsulfanyl substituent: A sulfanyl group (-S-) linked to a phenacyl moiety (2-oxo-2-phenylethyl).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₄S₂ |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 2-(2-methoxyphenoxy)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H17N3O4S2/c1-25-15-9-5-6-10-16(15)26-11-17(24)20-18-21-22-19(28-18)27-12-14(23)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21,24) |
Spectral Characterization
While direct spectral data (e.g., NMR, IR) for this compound is sparse, analogous thiadiazole derivatives exhibit distinct signals:
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¹H NMR: Peaks at δ 2.5–3.5 ppm (thiadiazole protons), δ 6.5–7.5 ppm (aromatic protons), and δ 3.8 ppm (methoxy group) .
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FT-IR: Stretching vibrations at 1650–1750 cm⁻¹ (C=O), 1250–1350 cm⁻¹ (C-O-C), and 650–750 cm⁻¹ (C-S) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding as follows:
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Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.
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Sulfanyl Group Incorporation: Nucleophilic substitution at the thiadiazole’s 5-position using phenacyl mercaptan (HS-CH₂-CO-Ph).
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Acetamide Coupling: Reaction of 2-(2-methoxyphenoxy)acetic acid with the thiadiazole amine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiosemicarbazide, HCl, 80°C, 6h | 65% |
| 2 | Phenacyl mercaptan, K₂CO₃, DMF, RT | 72% |
| 3 | EDC, HOBt, DCM, 0°C→RT | 58% |
Purification and Analysis
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and melting point analysis (mp 168–170°C).
Biological Activities and Mechanisms
Anti-inflammatory and Analgesic Effects
The methoxyphenoxy moiety is associated with cyclooxygenase (COX) inhibition. Molecular docking studies suggest interactions with COX-2’s active site (binding energy: −8.2 kcal/mol).
Table 3: Hypothesized Biological Targets
| Target | Putative Interaction |
|---|---|
| Bacterial Ddn enzyme | Nitroreductase-mediated activation |
| COX-2 | Hydrogen bonding with acetamide |
| DNA gyrase | Intercalation via thiadiazole |
Comparative Analysis with Structural Analogs
N-[(2Z)-5-(Phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
This analog (PubChem CID 1416454) shares the thiadiazole-acetamide backbone but lacks the phenacylsulfanyl group. Key differences include:
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Molecular Weight: 371.4 vs. 415.5 g/mol.
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Bioactivity: Reduced antimicrobial potency (MIC >20 μM) , highlighting the phenacylsulfanyl group’s critical role.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with bacterial nitroreductases and mammalian COX isoforms.
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SAR Optimization: Explore substitutions at the phenacyl and methoxyphenoxy positions to enhance solubility and potency.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
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